molecular formula C17H22N6O B1264653 4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine

4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine

Cat. No.: B1264653
M. Wt: 326.4 g/mol
InChI Key: HOTPJJJHRXWYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a dialkylarylamine and a tertiary amino compound.

Scientific Research Applications

Synthesis and Biological Screening

A novel method for the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which includes 4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine, was developed. This synthesis is performed under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. Notably, this process has shown potent antileukemic activity for specific derivatives, highlighting its significance in cancer research (Dolzhenko et al., 2021).

Dendrimer Development and Transfection Experiments

The compound has been utilized in the synthesis of phosphorus dendrimers with different amine terminal groups, including pyrrolidine and morpholine. These dendrimers exhibit low cytotoxicity and are capable of interacting with DNA. They have been explored for their potential in transfection experiments to deliver single- and double-stranded DNA into cells, which is a crucial step in gene therapy (Padié et al., 2009).

Antimicrobial Properties

The compound is part of a set of novel triazole derivatives that have been synthesized and tested for their antimicrobial activities. Some of these derivatives have shown good or moderate activities against test microorganisms, suggesting its potential in the development of new antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Analysis and Biological Activity

The compound has been included in studies related to the synthesis and analysis of its crystal structure. It has also been investigated for its biological activity, particularly for its inhibitory effects on the proliferation of cancer cell lines, showcasing its potential in cancer treatment and drug design (Lu et al., 2017).

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-morpholin-4-yl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H22N6O/c1-2-6-14(7-3-1)18-15-19-16(22-8-4-5-9-22)21-17(20-15)23-10-12-24-13-11-23/h1-3,6-7H,4-5,8-13H2,(H,18,19,20,21)

InChI Key

HOTPJJJHRXWYFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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